molecular formula C26H46NNaO8S B2614731 Taurocholic acid sodium salt hydrate CAS No. 345909-26-4

Taurocholic acid sodium salt hydrate

Cat. No.: B2614731
CAS No.: 345909-26-4
M. Wt: 555.7 g/mol
InChI Key: RDAJAQDLEFHVNR-UHFFFAOYSA-M
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Description

Taurocholic acid sodium salt hydrate is an anionic bile acid detergent synthesized from cholic acid . It is the product of conjugation of cholic acid with taurine and is involved in the emulsification of lipids .


Synthesis Analysis

This compound is synthesized from cholic acid . It is a product of conjugation of cholic acid with taurine .


Molecular Structure Analysis

The empirical formula of this compound is C26H44NNaO7S · xH2O . The molecular weight on an anhydrous basis is 537.68 .


Chemical Reactions Analysis

This compound acts as a detergent to solubilize fats for absorption and is itself absorbed . During enterohepatic circulation, bile taurocholic acid is converted by microorganisms to taurodeoxycholic acid and deoxycholic acid .


Physical and Chemical Properties Analysis

This compound is a light cream powder . It has a pH of 5-7.5 when in a 50 g/L solution at 20°C . The critical micelle concentration (CMC) is 3-11 mM at 20-25°C .

Scientific Research Applications

Cholestasis Induction

Taurocholic acid is known for its role in inducing cholestasis in rats, a condition of reduced or halted bile flow, as demonstrated in research by Javitt (1966). This application is significant in understanding liver diseases and bile acid physiology.

Impact on Bacterial Growth

In a study by Tannock et al. (1997), the effect of sodium taurocholate on the growth of Lactobacillus strains was observed, showing varying impacts depending on the strain. This research highlights the interaction between bile acids and gut microbiota.

Role in Fat Absorption

Research by Austad et al. (1967) emphasized the importance of bile acids like sodium taurocholate in fat absorption, particularly noting the role of the distal small intestine in this process.

Hepatic Function Studies

The influence of taurocholic acid on liver function, including bile acid uptake and secretion, was studied by O'Máille et al. (1967). Such studies are crucial for understanding liver physiology and bile salt metabolism.

Feedback Regulation in Bile Acid Biosynthesis

A study by Shefer et al. (1969) revealed the homeostatic control of hepatic bile salt synthesis, demonstrating the feedback mechanism using sodium taurocholate.

Germination of Clostridium difficile Spores

Wheeldon et al. (2011) found that sodium taurocholate acts as a germinant for Clostridium difficile spores, providing insights into the life cycle of this pathogen (Wheeldon et al., 2011).

Dissolution Media in Drug Testing

The study by Vertzoni et al. (2004) explored the use of sodium taurocholate in dissolution media simulating the small intestine, which is vital for drug solubility and absorption studies.

Electrolyte Transport Studies

Binder et al. (1975) researched the role of bile salts, including taurocholate, in colonic electrolyte transport, suggesting a link with cyclic AMP (Binder et al., 1975).

Cholesterol Synthesis Analysis

Research by Liersch et al. (1973) investigated the impact of taurocholate on cholesterol synthesis in the liver, providing insights into lipid metabolism.

Neonatal Bile Salt Absorption

A study by de Belle et al. (1979) highlighted the immature development of bile salt absorption in neonates, illustrating developmental aspects of gastrointestinal physiology.

Mechanism of Action

Safety and Hazards

Taurocholic acid sodium salt hydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Taurocholic acid sodium salt hydrate acts as an anionic detergent, facilitating the solubilization of proteins and other biomolecules. It interacts with various enzymes, proteins, and transporters, including the bile salt export pump (BSEP), sodium/taurocholate cotransporter (NTCP), and multidrug resistance-associated protein 3 (MRP3) . These interactions are essential for the transport and metabolism of bile acids within the liver and intestines. The compound’s ability to form micelles aids in the emulsification of dietary fats, enhancing their absorption in the intestines.

Cellular Effects

This compound influences several cellular processes, particularly in liver cells. Additionally, it affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and differentiation . The compound also impacts gene expression related to bile acid metabolism and transport, thereby regulating cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific transporters and receptors. It activates the bile salt export pump (BSEP) and sodium/taurocholate cotransporter (NTCP), facilitating the transport of bile acids into and out of hepatocytes . The compound also modulates the activity of enzymes involved in bile acid synthesis and metabolism, such as cholesterol esterase . These interactions lead to changes in gene expression and enzyme activity, ultimately influencing bile acid homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air. Studies have shown that this compound can induce chondrogenesis and osteogenesis in mesenchymal stem cells over extended periods, highlighting its potential for long-term applications in tissue engineering . Additionally, the compound’s effects on cellular function and gene expression may evolve over time, depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound promotes bile secretion and lipid absorption without causing significant adverse effects . At higher doses, it may induce toxicity, leading to liver damage and other adverse outcomes. Studies have demonstrated that the median lethal dose (LD50) of taurocholic acid in newborn rats is approximately 380 mg/kg, indicating its potential toxicity at high concentrations .

Metabolic Pathways

This compound is involved in the enterohepatic circulation of bile acids. It is synthesized in the liver from cholesterol and conjugated with taurine to form taurocholic acid . During digestion, taurocholic acid is secreted into the bile and released into the intestines, where it aids in lipid emulsification and absorption. The compound is then reabsorbed by the intestines and transported back to the liver via the portal vein, completing the enterohepatic cycle .

Transport and Distribution

Within cells and tissues, this compound is transported by specific bile acid transporters, such as the sodium/taurocholate cotransporter (NTCP) and the bile salt export pump (BSEP) . These transporters facilitate the movement of the compound into and out of hepatocytes, ensuring its proper distribution and function. Additionally, this compound can bind to various proteins, influencing its localization and accumulation within different cellular compartments.

Subcellular Localization

This compound is primarily localized in the liver, where it plays a critical role in bile acid metabolism and transport. Within hepatocytes, the compound is found in the cytoplasm and associated with the endoplasmic reticulum, where it is involved in the synthesis and secretion of bile acids . The compound’s localization is regulated by specific targeting signals and post-translational modifications, ensuring its proper function within the cell.

Properties

IUPAC Name

sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO7S.Na.H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAJAQDLEFHVNR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46NNaO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345909-26-4
Record name Sodium taurocholate hydrate
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